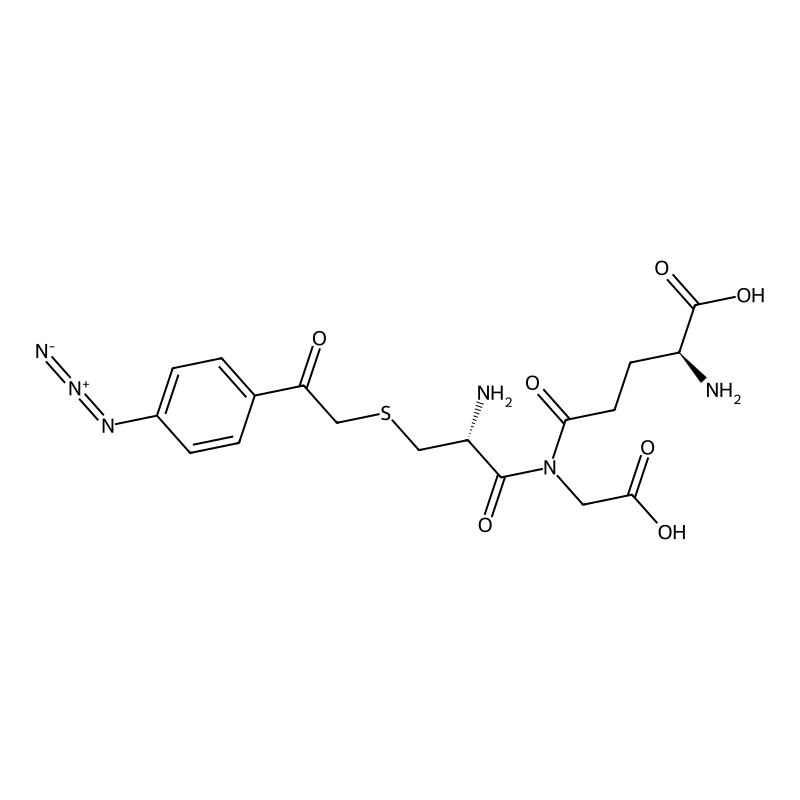

(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups such as amino, carboxylic acid, and azide. This compound features a backbone of pentanoic acid with various substituents that enhance its biological activity. The presence of the azidophenyl group suggests potential applications in bioconjugation and drug development due to its ability to undergo click chemistry reactions.

- Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, making it a versatile component for further modifications.

- Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptide-based therapeutics.

- Redox Reactions: The presence of sulfur in the thioether group allows for redox reactions, which are crucial in biological systems for regulating cellular processes.

These reactions are typically mediated by enzymes that catalyze metabolic pathways, allowing the compound to participate in various biochemical processes within living organisms

The biological activity of (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid is significant due to its structural features that may interact with biological targets. Studies using computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated potential pharmacological effects, including: These activities stem from the compound's ability to mimic natural substrates or interact with specific receptors, thereby influencing various biological processes .

The synthesis of this compound can be approached through multiple methodologies:

- Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids, facilitating the incorporation of complex side chains like the azidophenyl group.

- Solution-phase Synthesis: Utilizing protecting groups and coupling reagents, this approach enables the formation of peptide bonds in solution, providing flexibility in reaction conditions.

- Click Chemistry: The azide group can be utilized in click chemistry reactions, allowing for efficient conjugation with other biomolecules or drug carriers.

Each method has its advantages and can be selected based on the desired scale and purity of the final product .

The applications of (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid are diverse and include:

- Drug Development: Its potential as an anticancer agent makes it a candidate for further pharmacological studies.

- Bioconjugation: The azide functionality allows for selective labeling and attachment to biomolecules, useful in imaging and therapeutic applications.

- Research Tool: It can serve as a probe in biochemical assays to study enzyme activity and metabolic pathways.

Interaction studies are crucial for understanding how this compound affects biological systems. Various assays can be employed to evaluate:

- Enzyme Inhibition: Assessing the ability of the compound to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigating how well the compound binds to target receptors, which is essential for drug design.

- Cellular Uptake: Evaluating how effectively the compound is taken up by cells can provide insights into its bioavailability and therapeutic potential.

These studies often utilize high-throughput screening methods to identify active compounds from large libraries .

Several compounds share structural similarities with (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cysteine | Contains a thiol group | Antioxidant properties |

| Glutathione | Tripeptide with a thiol | Detoxification agent |

| Penicillin | Beta-lactam ring | Antibiotic activity |

This comparison highlights the uniqueness of the target compound due to its specific combination of functional groups and potential applications in drug development and biochemistry .